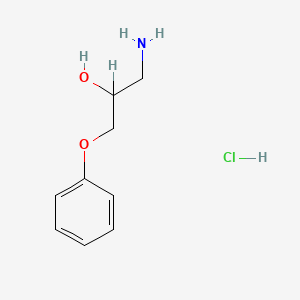

1-Amino-3-phenoxypropan-2-ol hydrochloride

Descripción

Overview of the Compound's Academic Significance

The primary academic significance of 1-amino-3-phenoxypropan-2-ol (B1271856) hydrochloride lies in its role as a key intermediate in the synthesis of aryloxypropanolamine-based beta-adrenergic blocking agents, commonly known as beta-blockers. wikipedia.orgresearchgate.net These drugs are of immense importance in the management of various cardiovascular diseases. The propanolamine (B44665) side chain is a critical pharmacophore for beta-blocker activity, and the phenoxy group can be readily modified to explore structure-activity relationships (SAR), leading to the development of new therapeutic agents with improved properties. nih.gov

Research has demonstrated that the stereochemistry of the 2-ol group is crucial for the biological activity of the resulting beta-blockers, with the (S)-enantiomer typically being the more active form. mdpi.com Consequently, the use of chiral 1-amino-3-phenoxypropan-2-ol hydrochloride as a starting material is a key strategy in the asymmetric synthesis of enantiomerically pure beta-blockers. This allows for the development of drugs with greater selectivity and potentially fewer side effects. mdpi.com

Scope and Objectives of Research on this compound

The research centered on this compound is primarily driven by the goal of discovering and developing novel beta-adrenergic receptor antagonists with enhanced therapeutic profiles. The key objectives of this research include:

Synthesis of Novel Beta-Blockers: Utilizing this compound as a scaffold to synthesize new aryloxypropanolamine derivatives. This involves introducing a wide variety of substituents on the phenoxy ring and the amino group to modulate the pharmacological properties of the resulting compounds. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of derivatives synthesized from this compound to understand how these changes affect their potency, selectivity (β1 vs. β2), and intrinsic sympathomimetic activity. nih.gov This knowledge is crucial for the rational design of new drug candidates.

Development of Cardioselective Beta-Blockers: A major objective is to design beta-blockers that selectively target β1-adrenergic receptors, which are predominantly located in the heart. Cardioselectivity can minimize side effects associated with the blockade of β2-receptors in other tissues. Research has shown that the addition of certain substituents to the alkylamino moiety of the propanolamine structure can confer cardioselectivity. nih.gov

Investigation of Novel Therapeutic Applications: While the primary focus is on cardiovascular diseases, researchers are also exploring the potential of derivatives of this compound for other therapeutic indications where beta-blockade may be beneficial.

The following table presents data from a study on a series of 1-phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols, which can be synthesized from precursors like this compound. The data illustrates the impact of different substituents on the beta-blocking potency relative to propranolol (B1214883), a well-known non-selective beta-blocker.

| Compound | Substituent on Amino Group | Relative Potency (Propranolol = 1) |

|---|---|---|

| 1 | -CH(CH₃)CONH₂ | 1.5 |

| 2 | -CH(CH₃)CONHCH₃ | 3.0 |

| 3 | -CH(CH₃)CON(CH₃)₂ | 0.7 |

| 4 | -C(CH₃)₂CONH₂ | 10.0 |

| 5 | -CH₂CH₂CONH₂ | 0.3 |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-amino-3-phenoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c10-6-8(11)7-12-9-4-2-1-3-5-9;/h1-5,8,11H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPNVEWPVBNLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369357 | |

| Record name | 3-Amino-1-Phenoxy-2-Propanol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4287-20-1 | |

| Record name | 2-Propanol, 1-amino-3-phenoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4287-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-Phenoxy-2-Propanol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-Amino-3-phenoxypropan-2-ol (B1271856) Hydrochloride

Two principal methodologies dominate the synthesis of this compound: the epoxide aminolysis approach and the Gabriel synthesis pathway. Each route offers distinct advantages and involves unique intermediates and reaction conditions.

Epoxide Aminolysis Approach

This approach is centered on the nucleophilic ring-opening of a precursor epoxide, 2-Phenoxypropylene oxide (also known as phenyl glycidyl (B131873) ether), by an amine source. wikipedia.org The reaction regioselectively yields the desired 1-amino-3-phenoxypropan-2-ol.

The most direct method for introducing the primary amino group is the reaction of 2-Phenoxypropylene oxide with ammonia (B1221849). In this SN2 reaction, ammonia acts as the nucleophile, attacking the sterically less hindered terminal carbon of the epoxide ring. This leads to the opening of the three-membered ring and the formation of the β-amino alcohol. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695), which can also facilitate the protonation of the alkoxide intermediate. Subsequent treatment with hydrochloric acid neutralizes any excess ammonia and protonates the newly formed primary amine, yielding the final hydrochloride salt.

While the reaction between epoxides and ammonia can proceed thermally, the process is often slow and may require harsh conditions. To enhance reaction rates and improve yields, various catalysts are employed. These catalysts facilitate the nucleophilic attack on the epoxide ring. Both Lewis acids and other catalytic systems have been shown to be effective. For instance, lithium salts can enhance the selectivity of the ring-opening of 3-phenoxypropylene oxide. Other metal-based catalysts have also been explored for the aminolysis of epoxides, although often with substituted amines like anilines. The choice of catalyst can significantly influence the regioselectivity and stereoselectivity of the reaction.

Below is a table summarizing various catalysts used in the ring-opening of epoxides by amines, which is a reaction central to this synthetic approach.

| Catalyst Type | Specific Catalyst Examples | Reaction Conditions | Reference |

| Metal Halides | Zirconium (IV) chloride, Vanadium (III) chloride, Antimony trichloride | Ambient temperature, Acetonitrile | libretexts.org |

| Alkali Metal Salts | Lithium bromide | - | libretexts.org |

| Biocatalysts | Lipase (B570770) from Aspergillus oryzae, Candida rugosa lipase | Mild conditions (e.g., 35 °C), Organic solvents (e.g., DIPE) | quora.com |

The key intermediate for the aminolysis approach, 2-Phenoxypropylene oxide, is itself synthesized from precursors. The common starting material is Allyl phenyl ether. This ether is typically prepared via a Williamson ether synthesis, where sodium phenoxide reacts with an allyl halide, such as allyl bromide or allyl chloride. researchgate.net

Once Allyl phenyl ether is obtained, the next step is the epoxidation of its allyl group's carbon-carbon double bond. This transformation creates the required oxirane ring. This can be achieved using various epoxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydroperoxides in the presence of a metal catalyst. google.comgrowingscience.com Biocatalytic methods using certain bacteria have also been developed for the stereoselective epoxidation of phenyl allyl ether to yield phenyl glycidyl ether. nih.gov

Gabriel Synthesis Pathway

The Gabriel synthesis is a classic and reliable method for preparing primary amines while avoiding the overalkylation that can occur with direct aminolysis using ammonia. quora.commasterorganicchemistry.com This pathway utilizes a phthalimide (B116566) salt as a protected form of ammonia.

A common strategy for synthesizing 1-Amino-3-phenoxypropan-2-ol using this pathway involves epichlorohydrin (B41342) as a key starting material. The synthesis proceeds through the following general steps:

Nucleophilic Attack by Phthalimide: Potassium phthalimide is used as the nucleophile to open the epoxide ring of epichlorohydrin. This SN2 reaction attacks the terminal carbon, displacing the chloride and forming an N-substituted phthalimide intermediate containing a chlorohydrin moiety.

Formation of the Epoxide: The intermediate is then treated with a base to induce an intramolecular SN2 reaction. The newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing it and forming a new epoxide ring, resulting in N-(2,3-Epoxypropyl)phthalimide.

Phenoxide Ring-Opening: The N-substituted epoxide is subsequently opened by the nucleophilic attack of sodium phenoxide. This attack occurs at the terminal carbon of the epoxide, yielding an N-alkylated phthalimide containing the complete carbon-oxygen skeleton of the target molecule.

Deprotection: The final step is the liberation of the primary amine from the phthalimide group. This is typically achieved by hydrazinolysis (the Ing–Manske procedure) using hydrazine (B178648) (N₂H₄) or by acidic hydrolysis. libretexts.orgwikipedia.org Acidic hydrolysis not only cleaves the imide but also protonates the resulting primary amine, directly forming the desired hydrochloride salt and phthalic acid as a byproduct. libretexts.org

This multi-step process ensures the selective formation of the primary amine without the risk of forming secondary or tertiary amine byproducts. masterorganicchemistry.com

Phthalimide Intermediate Formation and Cleavage

A well-established route to primary amines, known as the Gabriel synthesis, utilizes a phthalimide intermediate to introduce the amino group. masterorganicchemistry.com This method prevents the common issue of over-alkylation that can occur when using ammonia directly. masterorganicchemistry.com

The synthesis begins with the deprotonation of phthalimide using a base like potassium hydroxide (B78521) to form a nucleophilic imide ion. This ion then undergoes a nucleophilic substitution reaction with a suitable alkyl halide. unacademy.com To produce 1-Amino-3-phenoxypropan-2-ol, the alkyl halide would be a 3-phenoxypropane derivative with a leaving group at the 1-position and a protected hydroxyl group at the 2-position.

Following the formation of the N-alkyl phthalimide intermediate, the primary amine is liberated through cleavage of the phthalimide group. unacademy.com While traditional methods involved harsh acidic or basic hydrolysis, milder techniques are now more common. thermofisher.com A widely used method is the Ing-Manske procedure, which employs hydrazine hydrate (B1144303) in a refluxing solvent like ethanol to cleave the N-alkylphthalimide under neutral conditions. thermofisher.com Other reagents, such as sodium borohydride (B1222165) in isopropanol, offer an exceptionally mild cleavage process. thermofisher.comorganic-chemistry.org

Table 1: Phthalimide Cleavage Methods

| Reagent | Conditions | Advantage |

|---|---|---|

| Strong Acid (e.g., H₂SO₄) | High Temperature | Effective for robust substrates |

| Strong Base (e.g., NaOH) | High Temperature | Alternative to acidic conditions |

| Hydrazine Hydrate | Refluxing Ethanol | Milder, neutral conditions |

| Sodium Borohydride | Isopropanol | Exceptionally mild cleavage |

| Alkanolamines (e.g., Monoethanolamine) | 40-140°C | Acts as both solvent and reactant |

Nucleophilic Substitution of Chlorohydrins

A more direct approach to forming the amino alcohol involves the nucleophilic substitution of a chlorohydrin precursor. This method bypasses the need for protecting and deprotecting the amine functionality as seen in the Gabriel synthesis.

Amination of 3-Chloro-1-phenoxypropan-2-ol

In this pathway, 3-Chloro-1-phenoxypropan-2-ol serves as the electrophile. The amino group is introduced by direct reaction with ammonia. chemguide.co.uk This reaction is typically carried out by heating the chlorohydrin with a concentrated solution of ammonia in a solvent like ethanol within a sealed tube to prevent the escape of gaseous ammonia. chemguide.co.uk

The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of ammonia attacks the carbon atom bearing the chlorine atom. chemguide.co.uk This initial attack results in the formation of an ammonium (B1175870) salt intermediate. chemguide.co.uk A subsequent deprotonation step, often facilitated by another molecule of ammonia acting as a base, yields the final primary amine product, 1-Amino-3-phenoxypropan-2-ol. youtube.comyoutube.com To favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is typically used. chemguide.co.uksavemyexams.com

pH Control in Dehydrohalogenation Suppression

A potential side reaction during the amination of chlorohydrins is dehydrohalogenation, which would lead to the formation of an epoxide. The conditions of the reaction, particularly the pH, can be controlled to suppress this unwanted pathway. By maintaining a sufficient concentration of the nucleophile (ammonia) and controlling the temperature, the desired substitution reaction is favored over elimination. The use of a sealed reaction vessel also helps to maintain the concentration of ammonia and drive the reaction towards the formation of the desired amino alcohol. chemguide.co.uk

Stereoselective Synthesis Approaches

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Therefore, methods for the stereoselective synthesis of 1-Amino-3-phenoxypropan-2-ol are of significant interest. These approaches aim to control the formation of specific stereoisomers.

Asymmetric Reduction Methods

Asymmetric reduction of a prochiral ketone precursor is a powerful strategy for establishing the desired stereochemistry at the hydroxyl group. nih.gov This involves the use of chiral catalysts or reagents to selectively produce one enantiomer of the alcohol. nih.gov

One common approach is the use of chiral organoborane reagents, such as those derived from α-pinene (Midland Alpine borane (B79455) reduction), to reduce a ketone. wikipedia.org Another widely employed method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst in conjunction with a borane source to achieve high enantioselectivity in the reduction of prochiral ketones. wikipedia.orgnih.gov Transition metal catalysts, often complexed with chiral ligands, are also used for asymmetric hydrogenation or transfer hydrogenation reactions. ru.nl These catalytic methods are highly efficient, requiring only a small amount of the chiral catalyst to produce a large quantity of the enantiomerically enriched product. wikipedia.org

Table 2: Asymmetric Ketone Reduction Methods

| Method | Chiral Reagent/Catalyst | Reductant | Key Feature |

|---|---|---|---|

| Midland Alpine Borane Reduction | Chiral organoborane (from α-pinene) | 9-BBN | Stoichiometric chiral reagent |

| Corey-Bakshi-Shibata (CBS) Reduction | Oxazaborolidine | Borane (e.g., BH₃-THF) | Catalytic, high enantioselectivity |

| Asymmetric Transfer Hydrogenation | Ir or Ru complex with chiral ligand | Isopropanol or Formic Acid | Uses readily available hydrogen donors |

| Asymmetric Hydrogenation | Rh or Ru complex with chiral ligand | H₂ gas | Direct use of hydrogen gas |

Control of Enantioselectivity and Diastereoselectivity in Synthesis

Achieving control over both enantioselectivity and diastereoselectivity is crucial when synthesizing molecules with multiple stereocenters, such as certain derivatives of 1-Amino-3-phenoxypropan-2-ol. rsc.org The synthesis of vicinal amino alcohols, which have adjacent amino and hydroxyl groups, often starts from enantiopure building blocks like amino acids. rsc.org

Various strategies can be employed to control the stereochemical outcome. For instance, in the reduction of β-amino ketones, the choice of catalyst can dictate the diastereoselectivity. ru.nlresearchgate.net Iridium-catalyzed asymmetric transfer hydrogenation can favor the formation of anti-γ-amino alcohols, while rhodium-catalyzed asymmetric hydrogenation can lead to the corresponding syn-products. ru.nlresearchgate.net The existing stereocenter in the starting material can also influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselectivity. ru.nl By carefully selecting the synthetic route, reagents, and catalysts, it is possible to selectively synthesize all possible diastereomers of a target amino alcohol. ru.nl

Chiral Resolution Techniques for Enantiomer Separation

The separation of enantiomers from a racemic mixture of 1-amino-3-phenoxypropan-2-ol is critical for applications where stereochemistry dictates activity. Several techniques are employed to achieve this separation, broadly categorized into chemical, chromatographic, and enzymatic methods.

Classical Chemical Resolution: This method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid like a tartaric acid derivative, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated from its salt by treatment with a base.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The stationary phase contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. Columns such as Chiralpak AD-H are often utilized for this class of compounds.

Enzymatic Kinetic Resolution: This technique leverages the stereoselectivity of enzymes, particularly lipases, to resolve racemic mixtures. In the presence of an acyl donor (e.g., isopropenyl acetate), a lipase can selectively acylate one enantiomer of the amino alcohol at a much faster rate than the other. libretexts.org For instance, lipases like Candida antarctica lipase B (CALB) or Candida rugosa lipase can be used to catalyze the esterification of one enantiomer, leaving the other unreacted. libretexts.org The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be easily separated due to their different chemical properties. This method is noted for its high enantioselectivity under mild reaction conditions. libretexts.org

| Technique | Principle | Typical Reagents/Materials | Separation Method |

|---|---|---|---|

| Classical Chemical Resolution | Formation of separable diastereomeric salts. | Chiral acids (e.g., (+)-tartaric acid, di-o-benzoyl-(+)-tartaric acid). | Fractional crystallization. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Chiral columns (e.g., Chiralpak AD-H). | Chromatography. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. | Lipases (Candida antarctica, Candida rugosa), acyl donors (vinyl acetate). libretexts.org | Chromatography or extraction. |

Advanced Reaction Mechanisms

Nucleophilic Attack and Ring-Opening Mechanisms

The synthesis of 1-amino-3-phenoxypropan-2-ol typically proceeds via the ring-opening of an epoxide, specifically phenyl glycidyl ether, by a nucleophile. jsynthchem.comscielo.org.mx When ammonia is used as the nucleophile, the reaction follows an SN2 mechanism. jsynthchem.combyjus.com

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia at one of the electrophilic carbon atoms of the epoxide ring. In an asymmetric epoxide like phenyl glycidyl ether, the attack is regioselective. Under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered terminal carbon atom of the epoxide ring. jsynthchem.comresearchgate.net This attack forces the three-membered ring to open, breaking the carbon-oxygen bond and creating an alkoxide intermediate. In the final step, a proton transfer, typically from another molecule of the amine nucleophile or a solvent molecule, neutralizes the alkoxide to yield the final 1,2-amino alcohol product. The hydroxyl group generated during the reaction can also catalyze further reactions by activating the epoxide ring through hydrogen bonding.

Oxidation Reactions and Resulting Product Characterization (e.g., Ketones, Aldehydes)

The secondary alcohol group in 1-amino-3-phenoxypropan-2-ol can be selectively oxidized to the corresponding ketone, 1-amino-3-phenoxy-2-propanone. wikipedia.org Achieving this transformation requires chemoselectivity to avoid oxidation of the primary amine. nih.gov

Modern oxidation methods often employ catalytic systems that are mild and selective. A common approach is the use of stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a co-oxidant. organic-chemistry.orgnih.gov For instance, a Cu/TEMPO catalyst system can utilize molecular oxygen (from air) as the terminal oxidant under mild conditions. nih.gov This system is often selective for the oxidation of secondary alcohols over primary amines. nih.gov

Product Characterization: The resulting aminoketone can be characterized by various spectroscopic methods.

Infrared (IR) Spectroscopy: The formation of the ketone is confirmed by the appearance of a strong C=O stretching absorption band, typically in the region of 1700-1725 cm⁻¹. The broad O-H stretch from the starting alcohol would disappear.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signal corresponding to the proton on the alcohol-bearing carbon (CH-OH) would disappear. In ¹³C NMR, a new signal would appear in the downfield region (typically >200 ppm) characteristic of a ketone carbonyl carbon.

Reduction Reactions and Resulting Product Characterization (e.g., Alcohols, Amines)

Reduction reactions are pivotal for transforming derivatives of 1-amino-3-phenoxypropan-2-ol. The primary amine can participate in reductive amination, a powerful method for forming C-N bonds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to a more substituted amine. wikipedia.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com This creates N-alkyl or N-aryl derivatives of the parent compound.

Alternatively, if the parent compound is first oxidized to the ketone (1-amino-3-phenoxy-2-propanone) as described in section 2.2.2, this ketone can be reduced back to the secondary alcohol. This reduction can be achieved with hydride reagents such as sodium borohydride (NaBH₄). This two-step oxidation-reduction sequence can be used to invert the stereochemistry at the alcohol center if a stereoselective reducing agent is employed.

Product Characterization: The products of these reductions are characterized by NMR and IR spectroscopy. For reductive amination, ¹H NMR would show new signals corresponding to the protons of the newly introduced alkyl/aryl group on the nitrogen. For the reduction of the ketone back to the alcohol, IR spectroscopy would show the reappearance of the broad O-H stretch and the disappearance of the C=O stretch.

Substitution Reactions and Derivative Formation

The nucleophilic primary amine and the secondary hydroxyl group are active sites for various substitution reactions, leading to a wide range of derivatives.

N-Substitution: The primary amine can undergo nucleophilic substitution reactions with alkyl halides or undergo reductive amination (as described in 2.2.3) to form secondary and tertiary amines. masterorganicchemistry.com For example, reaction with isopropyl bromide would yield the N-isopropyl derivative, a core structure in many β-blocker compounds. efpia.eu The amine can also react with acyl chlorides or anhydrides to form amides.

O-Substitution: The secondary hydroxyl group can be acylated to form esters or alkylated to form ethers. Enzymatic acylation, as mentioned in the context of chiral resolution, is a selective method to form esters. upt.ro Ether formation typically requires deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

These substitution reactions are fundamental in medicinal chemistry for modifying the structure of the parent compound to optimize its biological activity. nih.gov

| Reactive Site | Reaction Type | Reagent Class | Resulting Derivative Class |

|---|---|---|---|

| Primary Amine (-NH₂) | N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines |

| Primary Amine (-NH₂) | N-Acylation | Acyl Halides / Anhydrides | Amides |

| Secondary Alcohol (-OH) | O-Acylation (Esterification) | Acyl Halides / Anhydrides | Esters |

| Secondary Alcohol (-OH) | O-Alkylation (Etherification) | Alkyl Halides (with base) | Ethers |

Rearrangement Reactions

As a 1,2-amino alcohol, 1-amino-3-phenoxypropan-2-ol is susceptible to specific rearrangement reactions, most notably the Tiffeneau-Demjanov rearrangement. synarchive.comlibretexts.orgacs.org This reaction occurs when a primary 1,2-amino alcohol is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.org

The mechanism involves the diazotization of the primary amine to form a diazonium salt. wikipedia.org This intermediate is unstable and readily loses dinitrogen gas (N₂) to form a primary carbocation. wikipedia.org The formation of this high-energy carbocation is immediately followed by a 1,2-rearrangement to form a more stable intermediate. In this case, the adjacent carbon atom bearing the hydroxyl and phenoxymethyl (B101242) groups will migrate. This concerted rearrangement leads to the formation of a protonated ketone, which is then deprotonated to yield the final ketone product. libretexts.org This reaction provides a pathway to transform the amino alcohol into a ketone with a rearranged carbon skeleton.

Another class of rearrangements, the Wagner-Meerwein rearrangements, involves carbocation 1,2-shifts of hydrogen, alkyl, or aryl groups. wikipedia.orgthieme.de While the Tiffeneau-Demjanov is the most direct rearrangement for this substrate, Wagner-Meerwein-type shifts could occur if a carbocation is generated at the secondary carbon under different conditions, such as strong acid-catalyzed dehydration of the alcohol. The carbocation would then rearrange to a more stable form before elimination or substitution occurs. slideshare.net

Mechanistic Studies of Nitrone Formation from Related Hydroxylamines

The formation of nitrones from hydroxylamines is a significant transformation in organic synthesis, providing access to versatile 1,3-dipoles for cycloaddition reactions. The mechanisms for this transformation generally follow two primary pathways: the condensation of N-monosubstituted hydroxylamines with carbonyl compounds or the oxidation of N,N-disubstituted hydroxylamines. chimia.chwikipedia.org

In the context of hydroxylamines structurally related to the amino alcohol core of 1-amino-3-phenoxypropan-2-ol, the formation of a corresponding nitrone would likely proceed via oxidation. The mechanism of oxidation is influenced by the choice of oxidizing agent. chimia.ch For instance, the use of reagents like mercuric oxide (HgO) or manganese dioxide (MnO2) can lead to the formation of nitrones through a dehydrogenation process. chimia.ch The regioselectivity of this oxidation can be influenced by stereoelectronic effects within the molecule. For example, in cyclic hydroxylamines, the removal of a proton is often facilitated when it is in an anti-periplanar relationship with a neighboring substituent. chimia.ch

Recent studies have also elucidated the enzymatic mechanism of nitrone formation. For instance, the flavin-dependent monooxygenase (FMO) OxaD catalyzes the two-step oxidation of an indole (B1671886) nitrogen to a nitrone, proceeding through an N-hydroxyl intermediate. nih.govacs.org This enzymatic process highlights a potential pathway where a hydroxylamine (B1172632) intermediate is further oxidized to the corresponding nitrone. acs.org While not involving a primary amino alcohol, this mechanism provides a precedent for the oxidation of a hydroxylamine function to a nitrone in a biological or biomimetic context.

A general mechanistic scheme for the formation of a nitrone from a secondary hydroxylamine via oxidation is depicted below:

General Oxidation of a Secondary Hydroxylamine to a Nitrone

| Step | Description |

| 1. Initial Oxidation | The secondary hydroxylamine undergoes a one-electron oxidation to form a radical cation intermediate. |

| 2. Deprotonation | A proton is lost from the α-carbon, leading to the formation of a neutral aminoxyl radical. |

| 3. Second Oxidation | The aminoxyl radical is further oxidized to an oxoammonium cation. |

| 4. Final Deprotonation | Loss of a proton from the α-carbon results in the formation of the stable nitrone product. |

This table outlines a plausible, generalized pathway. The precise mechanism, including the nature of the intermediates, can vary depending on the specific hydroxylamine substrate and the reaction conditions employed.

Precursors and Intermediates in 1-Amino-3-phenoxypropan-2-ol Hydrochloride Synthesis

The synthesis of this compound and related structures relies on the strategic use of specific precursors and intermediates that allow for the controlled introduction of the necessary functional groups with the desired stereochemistry.

Role of S-Epoxy Chloropropane in Related Syntheses

(S)-Epichlorohydrin, also referred to as (S)-1-chloro-2,3-epoxypropane, is a critical chiral building block in the synthesis of various optically active amino alcohols. niscpr.res.inguidechem.com Its utility stems from the presence of a reactive epoxide ring and a chlorine atom, which can be sequentially or selectively targeted by nucleophiles.

In syntheses related to 1-amino-3-phenoxypropan-2-ol, (S)-epichlorohydrin serves as a precursor to the 3-carbon backbone, establishing the stereochemistry at what will become the C2 hydroxyl-bearing carbon. A common synthetic strategy involves the nucleophilic opening of the epoxide ring. For instance, (S)-epichlorohydrin can react with a protected form of ammonia or an amine nucleophile to introduce the amino group.

A one-pot method for the preparation of (S)-1-amino-3-chloro-2-propanol hydrochloride utilizes (S)-epichlorohydrin as the starting material, which undergoes an addition reaction with benzylamine. google.com This is followed by deprotection under acidic conditions to yield the target product. google.com This approach highlights the role of (S)-epichlorohydrin in providing the chloro-alcohol functionality, with the epoxide serving as a latent alcohol that is unmasked upon reaction with the amine.

Another synthetic route involves the conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol. niscpr.res.in In this multi-step synthesis, the epoxide is first reacted with acetone (B3395972) to form a protected chloromethyl-dioxolane. niscpr.res.in The chlorine is then displaced with an azide (B81097) group, which is subsequently reduced to the primary amine. niscpr.res.in Finally, deprotection of the diol yields the target amino alcohol. niscpr.res.in This demonstrates the versatility of epichlorohydrin in constructing chiral C3 building blocks.

Use of Phenylglycidyl Ether in Aminol Synthesis

Phenylglycidyl ether is another key precursor in the synthesis of amino alcohols, particularly those containing a phenoxy group. It is synthesized from the reaction of phenol (B47542) and epichlorohydrin. google.commasterorganicchemistry.com The structure of phenylglycidyl ether contains a reactive epoxide ring that is susceptible to nucleophilic attack, making it an ideal substrate for the introduction of an amino group to form a phenoxy-substituted amino alcohol.

The synthesis of aminols using phenylglycidyl ether typically involves its reaction with an amine, a process known as aminolysis. acs.org The amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an amino alcohol. The reaction of phenylglycidyl ether with primary or secondary amines is a well-established method for preparing β-amino alcohols. rsc.org

For example, the reaction of phenylglycidyl ether with a primary amine (R-NH₂) would proceed via a nucleophilic attack of the amine on the terminal carbon of the epoxide. This is followed by protonation of the resulting alkoxide to yield the corresponding amino alcohol, 1-(alkylamino)-3-phenoxypropan-2-ol. If ammonia were used as the nucleophile, the primary amino alcohol, 1-amino-3-phenoxypropan-2-ol, would be formed.

The reaction conditions for the aminolysis of phenylglycidyl ether can be controlled to favor the desired product. The reaction of phenylglycidyl ether with dicyandiamide (B1669379), for instance, has been studied, where the primary amine groups of dicyandiamide react with the glycidyl group of the ether. rsc.org This reaction exemplifies the general reactivity of the epoxide ring in phenylglycidyl ether towards amine nucleophiles, a foundational reaction for the synthesis of aminols.

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Analysis of 1-Amino-3-phenoxypropan-2-ol (B1271856) Hydrochloride

Spectroscopic techniques are indispensable for the detailed molecular-level characterization of 1-Amino-3-phenoxypropan-2-ol hydrochloride. NMR spectroscopy offers profound insights into the carbon-hydrogen framework, while mass spectrometry provides precise mass measurements and fragmentation patterns essential for confirming molecular identity and identifying byproducts.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The proton (¹H) NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic protons of the phenoxy group are anticipated to appear in the downfield region, typically between 6.8 and 7.4 ppm. The protons on the propanol (B110389) backbone would resonate at higher field strengths. The methine proton (-CH(OH)-) is expected to be a multiplet in the range of 4.0-4.3 ppm. The methylene (B1212753) protons adjacent to the oxygen (-O-CH₂-) would likely appear as a doublet of doublets around 4.0 ppm, while the methylene protons adjacent to the amino group (-CH₂-NH₃⁺) would be expected further upfield, around 3.0-3.3 ppm, also as a multiplet. The protons of the amine and hydroxyl groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Signal Assignments for this compound (Note: This table is based on predicted values and general principles of NMR spectroscopy, as specific experimental data is not widely available in published literature.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic Protons (C₆H₅) | 6.8 - 7.4 | Multiplet |

| Methine Proton (-CH(OH)-) | 4.0 - 4.3 | Multiplet |

| Methylene Protons (-O-CH₂-) | ~ 4.0 | Doublet of Doublets |

| Methylene Protons (-CH₂-NH₃⁺) | 3.0 - 3.3 | Multiplet |

| Amine Protons (-NH₃⁺) | Variable | Broad Singlet |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet |

The carbon-13 (¹³C) NMR spectrum provides complementary information to the ¹H NMR spectrum, showing a signal for each unique carbon atom in the molecule.

The carbon atoms of the phenyl ring are expected to resonate in the aromatic region, from approximately 114 to 160 ppm. The carbon atom attached to the oxygen of the phenoxy group (C-O) would be the most downfield of these. The carbons of the propanol chain would appear at higher field strengths. The carbon bearing the hydroxyl group (-CH(OH)-) is anticipated around 68-72 ppm. The carbon of the methylene group adjacent to the phenoxy oxygen (-O-CH₂-) would likely be found in a similar region, around 69-73 ppm. The carbon of the methylene group attached to the amino group (-CH₂-NH₃⁺) is expected to be the most upfield of the propanol backbone carbons, at approximately 45-50 ppm.

Table 2: Predicted ¹³C NMR Resonance Assignments for this compound (Note: This table is based on predicted values and general principles of NMR spectroscopy, as specific experimental data is not widely available in published literature.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-O | ~158 |

| Aromatic CH | 114 - 130 |

| -O-CH₂- | 69 - 73 |

| -CH(OH)- | 68 - 72 |

| -CH₂-NH₃⁺ | 45 - 50 |

NMR spectroscopy is a powerful tool for stereochemical analysis. Since 1-Amino-3-phenoxypropan-2-ol possesses a chiral center at the C-2 position of the propanol backbone, it exists as a pair of enantiomers. The NMR spectra of the individual enantiomers are identical in an achiral solvent. However, in the presence of a chiral solvating agent or after derivatization with a chiral derivatizing agent, the resulting diastereomeric complexes or compounds will exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity.

Furthermore, NMR spectroscopy is highly effective for the detection and quantification of residual solvents from the synthesis and purification processes. pitt.edu Each solvent has a characteristic set of ¹H and ¹³C NMR signals, and their presence, even in trace amounts, can be identified by comparing the spectrum of the sample to reference spectra of common solvents. epfl.ch This is crucial for ensuring the purity and safety of pharmaceutical compounds.

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, which provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of the parent ion and any fragment ions. This capability is invaluable for the identification of byproducts and impurities in a sample of this compound. By comparing the exact masses of observed ions to calculated masses for potential byproducts, it is possible to identify impurities that may have formed during the synthesis, such as products of side reactions or unreacted starting materials. This level of detail is critical for process optimization and ensuring the quality of the final product.

X-ray Diffraction Analysis

Crystallographic Studies for Absolute Configuration and Crystal System Determination

These studies on analogous compounds provide crucial insights into the structural and conformational properties of the aryloxyaminopropanol group. For instance, the crystal structures of β-blockers like bisoprolol (B1195378) fumarate (B1241708) and carvedilol (B1668590) have been solved, revealing detailed information about their molecular geometry and intermolecular interactions in the solid state. nih.govcambridge.org The crystal structure of bisoprolol fumarate was solved from synchrotron X-ray powder diffraction data, and it was found to crystallize in the triclinic space group P-1. cambridge.org The analysis highlighted a layered structure of alternating hydrophilic and hydrophobic regions, with the cation and anion linked by N–H⋯O and O–H⋯O hydrogen bonds. cambridge.org

Similarly, the crystal structures of a thermostabilized β1-adrenergic receptor bound to the biased agonists bucindolol (B125097) and carvedilol were solved at 3.2 Å and 2.3 Å resolution, respectively. nih.gov These co-crystal structures demonstrated that the secondary amine and β-hydroxyl groups of the ligands form key hydrogen bonds with receptor residues Asp121 and Asn329. nih.gov Such analyses confirm the absolute stereochemistry and provide a structural basis for the observed biological activity. The determination of the crystal system and space group is a fundamental output of these studies, providing information on the symmetry and packing of molecules within the crystal lattice. cambridge.orgresearchgate.net

| Compound | Crystal System | Space Group | Key Structural Findings |

|---|---|---|---|

| Bisoprolol Fumarate | Triclinic | P-1 | Alternating hydrophilic and hydrophobic layers; extensive N–H⋯O and O–H⋯O hydrogen bonding. cambridge.org |

| Carvedilol (in complex with β1AR) | Not Applicable (Co-crystal) | Not Applicable (Co-crystal) | The β-hydroxyl and amine groups form critical hydrogen bonds with receptor residues Asp121 and Asn329. nih.gov |

| Bucindolol (in complex with β1AR) | Not Applicable (Co-crystal) | Not Applicable (Co-crystal) | Exhibits the same general binding mode as other β-blockers, with specific interactions from the propanolamine (B44665) side chain. nih.gov |

Conformational Analysis and Stereochemical Considerations

Diastereomeric and Enantiomeric Configuration Studies

The 1-amino-3-phenoxypropan-2-ol structure contains a single stereocenter at the C2 position of the propane (B168953) backbone, giving rise to a pair of enantiomers: (R)- and (S)-1-amino-3-phenoxypropan-2-ol. As diastereomers are stereoisomers that are not mirror images and require at least two stereocenters, they are not relevant to this specific parent compound but can be for more complex derivatives.

The study and separation of the enantiomers of aryloxyaminopropanol derivatives are of paramount importance, as biological systems, particularly receptors, are chiral and interact differently with each enantiomer. mdpi.comresearchgate.net The synthesis of these compounds often results in a racemic mixture (an equal mixture of both enantiomers). Consequently, significant research has focused on methods for their separation (chiral resolution) and on stereoselective synthesis to produce a single desired enantiomer. diva-portal.orgresearchgate.net

Chiral resolution can be achieved by various techniques, including the fractional crystallization of diastereomeric salts formed by reacting the racemic amine with a chiral acid. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used analytical and preparative method for separating enantiomers of this class of compounds. nih.govresearchgate.netnih.gov Polysaccharide-based CSPs, for example, have demonstrated high efficiency in resolving the enantiomers of various β-blockers and related amino alcohols. nih.govresearchgate.net

Stereoselective synthesis aims to produce one enantiomer preferentially. A common strategy involves using a chiral starting material, such as an enantiomerically pure epoxide, which undergoes nucleophilic ring-opening by a phenoxide, followed by reaction with an amine to yield the desired enantiomerically enriched β-amino alcohol. diva-portal.org

Influence of Stereochemistry on Molecular Interactions and Biological Activity

The stereochemical configuration of 1-amino-3-phenoxypropan-2-ol derivatives is the primary determinant of their biological activity. mdpi.comchapman.eduualberta.ca The interaction between these ligands and their target receptors, such as the β-adrenergic receptors, is highly stereoselective. chapman.eduualberta.ca This selectivity is explained by the "three-point attachment" model, which posits that for optimal binding and activity, a molecule must have at least three points of interaction with its receptor in a specific spatial arrangement. mdpi.comchempedia.infontu.edu.sg

For the aryloxyaminopropanol class of β-blockers, the eutomer (the more active enantiomer) is typically the (S)-enantiomer. mdpi.comchapman.edu The three crucial interaction points with the adrenergic receptor are:

The protonated secondary amine, which forms an ionic bond with a conserved aspartate residue in the receptor (Asp113 in the β2AR). researchgate.net

The hydroxyl group on the chiral carbon, which acts as a hydrogen bond donor to a conserved asparagine or serine residue (Asn329 in β1AR). nih.govnih.gov

The aromatic ring, which engages in hydrophobic or van der Waals interactions within a pocket of the receptor. mdpi.com

The (S)-enantiomer's specific three-dimensional arrangement allows these three groups to align perfectly with their corresponding binding sites on the receptor. mdpi.com In contrast, the (R)-enantiomer (the distomer) cannot achieve this optimal three-point attachment simultaneously, resulting in significantly lower binding affinity and biological activity. mdpi.com The reported S:R activity ratio for cardiac beta-blocking activity can range from 33 to over 500, highlighting the profound impact of stereochemistry. chapman.eduualberta.ca This high degree of stereoselectivity underscores why modern drug development often focuses on single-enantiomer pharmaceuticals to maximize therapeutic effects and minimize potential off-target effects from the less active enantiomer. researchgate.net

| Enantiomer | Relative Biological Activity | Nature of Receptor Interaction |

|---|---|---|

| (S)-enantiomer (Eutomer) | High | Optimal three-point attachment allows for strong ionic, hydrogen bonding, and hydrophobic interactions with the receptor binding site. mdpi.comchempedia.infontu.edu.sg |

| (R)-enantiomer (Distomer) | Low to negligible | Sub-optimal spatial arrangement prevents effective three-point attachment, leading to significantly weaker receptor binding and lower potency. mdpi.comchapman.edu |

Derivatives and Analogues of 1 Amino 3 Phenoxypropan 2 Ol Hydrochloride

Design and Synthesis of Substituted Analogues

The design and synthesis of substituted analogues of 1-amino-3-phenoxypropan-2-ol (B1271856) have been a subject of interest in medicinal chemistry. The synthetic pathways often involve multi-step processes to introduce specific functional groups and stereochemical control.

Phenoxy Group Substitutions and Their Impact on Reactivity

In the broader class of aryloxypropanolamines, the nature and position of substituents on the aromatic ring are known to strongly modify their pharmacological activity. oup.com Generally, ortho-substituted compounds tend to exhibit higher potency in biological systems. oup.comnih.gov This suggests that steric and electronic effects at this position play a crucial role in the molecule's ability to interact with its biological targets, which can be extrapolated to its chemical reactivity in similar environments.

Modifications of the Amino and Hydroxyl Groups

The amino and hydroxyl groups of 1-amino-3-phenoxypropan-2-ol are key sites for chemical modification. A variety of chemical transformations can be employed to alter the properties of these functional groups.

Amino Group Modifications: The primary amino group can undergo a range of reactions, including alkylation, acylation, and reductive amination. nih.gov These modifications can introduce new functional groups, alter the basicity of the nitrogen atom, and increase the steric bulk around this part of the molecule. Such changes can have a profound impact on the compound's solubility, lipophilicity, and chemical reactivity. researchgate.net

Hydroxyl Group Modifications: The secondary hydroxyl group can be esterified, etherified, or oxidized to a ketone. The presence of the hydroxyl group can also enhance the reactivity of adjacent active groups, with its position relative to these groups influencing the extent of this effect. nih.gov Hydroxylation, or the introduction of additional hydroxyl groups, is another modification strategy, although it often requires enzymatic or complex chemical synthesis methods. mdpi.com

Combined Modifications and Cyclizations: The proximity of the amino and hydroxyl groups in the 1,3-amino alcohol structure allows for cyclization reactions to form various heterocyclic systems. For example, reaction with formaldehyde (B43269) can lead to the formation of 1,3-oxazinanes. nih.gov This demonstrates how modifications of these two groups can be used in concert to create more complex molecular architectures.

Ring System Incorporations and Bicyclic Derivatives

The 1-amino-3-phenoxypropan-2-ol scaffold can be incorporated into larger, more constrained ring systems to create bicyclic derivatives. These modifications can lead to compounds with altered conformational flexibility and potentially enhanced selectivity for biological targets.

The synthesis of such bicyclic structures can be achieved through various strategies. For instance, intramolecular cyclization reactions involving the amino or hydroxyl groups and a suitably functionalized side chain on the phenoxy ring can lead to the formation of a second ring. The synthesis of novel bicyclic cyclopropylamines from amino acid derivatives showcases advanced strategies that could be adapted for this purpose. clockss.orgresearchgate.net Furthermore, the conversion of 1,3-amino alcohols into a diverse array of four- to eight-membered heterocyclic rings is a well-established area of research, providing a toolbox of reactions for creating bicyclic systems. researchgate.net For example, the synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and their subsequent conversion to cis-5-alkoxy-4-aryl-1,3-oxazinanes illustrates a pathway to heterocyclic ring formation. nih.gov The synthesis of aminobicycloheptanols from bicycloheptene derivatives also provides insights into the creation of bicyclic amino alcohol structures. azjm.org

Structure-Activity Relationship (SAR) Studies for Related Compounds

While specific SAR studies on 1-amino-3-phenoxypropan-2-ol hydrochloride are not extensively detailed in the public domain, a wealth of information can be gleaned from studies on the broader class of aryloxypropanolamines, particularly those targeting adrenergic receptors.

Impact of Aromatic Substitutions on Receptor Binding

For aryloxypropanolamine derivatives, substitutions on the aromatic ring play a critical role in their binding affinity and selectivity for different receptor subtypes.

The position of the substituent on the aromatic ring is a key determinant of activity. As mentioned earlier, ortho-substitution on the phenoxy ring often leads to more potent compounds. oup.comnih.gov Para-substitution has also been shown to yield compounds with notable biological activity. nih.gov The nature of the substituent is equally important. Electron-withdrawing groups, for example, can influence the electronic properties of the aromatic ring and impact interactions with the receptor. oup.com

The following table summarizes the general impact of aromatic substitutions on the receptor binding of aryloxypropanolamine compounds, based on available research.

| Substitution Position | Nature of Substituent | General Impact on Receptor Binding |

| Ortho | Heteroatom-containing groups | Generally increases potency oup.com |

| Meta/Para | Electron-withdrawing groups | Can modulate intrinsic sympathomimetic activity oup.com |

| Para | Acylamido groups | Can lead to cardioselective drugs nih.gov |

Role of Specific Functional Groups in Chemical Reactivity

The chemical reactivity of 1-amino-3-phenoxypropan-2-ol and its analogues is dictated by the interplay of its constituent functional groups: the amino group, the hydroxyl group, and the phenoxy ether.

Amino Group: The primary amine is a nucleophilic center and a base. Its reactivity is influenced by the surrounding electronic and steric environment. Modifications that alter its pKa will affect its nucleophilicity and its ability to participate in acid-base reactions.

Hydroxyl Group: The secondary hydroxyl group can act as a hydrogen bond donor and acceptor, and as a nucleophile. Its presence can influence the reactivity of neighboring groups through intramolecular hydrogen bonding and by participating in cyclization reactions. nih.gov

In the context of receptor binding, the amino and hydroxyl groups are often involved in key hydrogen bonding interactions with the receptor, while the aromatic ring can participate in hydrophobic or pi-stacking interactions. mdpi.com Therefore, the chemical reactivity of these functional groups is directly linked to the biological activity of the molecule.

Comparative Analysis with Similar β-Amino Alcohols

This compound is a member of the aryloxypropanolamine class of β-amino alcohols. This structural classification is shared by numerous pharmacologically active compounds, including a wide range of β-adrenergic receptor antagonists (beta-blockers). The biological activity of these compounds is highly dependent on their specific molecular structure, and a comparative analysis of these structures reveals key relationships between chemical features and pharmacological effects. oup.comresearchgate.net

The core structure of aryloxypropanolamines consists of an aromatic ring linked via an ether-propanol-amine side chain. researchgate.net Variations in three main regions of this structure—the aromatic ring, the N-alkyl substituent on the amino group, and the stereochemistry of the hydroxyl group—are critical determinants of activity and selectivity. pharmacy180.compharmaguideline.com

Aromatic Ring Substitution: The nature and position of substituents on the aromatic (phenoxy) ring significantly modulate the compound's potency and receptor selectivity. oup.com 1-Amino-3-phenoxypropan-2-ol possesses an unsubstituted phenyl ring. In contrast, many well-known β-blockers feature substituted rings. For example, propranolol (B1214883) has a naphthyl ring system, which increases its lipophilicity. pharmaguideline.com Para-substitution on the phenyl ring, particularly with groups capable of hydrogen bonding, is a common feature in cardioselective (β1-selective) antagonists like atenolol (B1665814) and metoprolol. oup.compharmaguideline.com Ortho-substitution can also increase potency compared to meta- or para-substituted analogues. oup.com

Amino Group Substitution: The substituent on the nitrogen atom is a primary determinant of antagonist potency. pharmacy180.comnih.gov 1-Amino-3-phenoxypropan-2-ol is a primary amine. For optimal β-blocking activity, a secondary amine is generally required, with bulky alkyl groups such as isopropyl or tert-butyl being particularly effective. pharmacy180.compharmaguideline.com This structural feature is present in a vast majority of clinically used β-blockers, including propranolol (isopropylamino) and atenolol (isopropylamino). The presence of a primary amine in 1-Amino-3-phenoxypropan-2-ol suggests it would have a different receptor interaction profile compared to these secondary amines.

Stereochemistry: The propan-2-ol moiety contains a chiral center at the carbon bearing the hydroxyl group. For aryloxypropanolamine β-blockers, the biological activity resides almost exclusively in the (S)-enantiomer, which is often 100 times more potent than the (R)-enantiomer. oup.compharmacy180.com Therefore, the stereoconfiguration of this compound is a critical factor in its potential biological activity.

The table below summarizes a comparative analysis of structural features among 1-Amino-3-phenoxypropan-2-ol and other representative β-amino alcohols.

| Compound | Aromatic Group | N-Substituent | Key Structural Feature Comparison | General Effect on β-Adrenergic Activity |

| 1-Amino-3-phenoxypropan-2-ol | Unsubstituted Phenyl | Primary Amine (-H) | Unsubstituted ring and primary amine. | Different receptor affinity compared to classic β-blockers. |

| Propranolol | Naphthyl | Isopropyl | Fused aromatic ring system increases lipophilicity; bulky N-substituent enhances potency. | Potent, non-selective β-antagonist. pharmacy180.com |

| Atenolol | Para-substituted Phenyl (-CH₂CONH₂) | Isopropyl | Hydrophilic para-substituent; bulky N-substituent. | Cardioselective (β1-selective) antagonist. oup.comptfarm.pl |

| Metoprolol | Para-substituted Phenyl (-CH₂CH₂OCH₃) | Isopropyl | Ether-linked para-substituent; bulky N-substituent. | Cardioselective (β1-selective) antagonist. oup.comptfarm.pl |

Analogues with Enhanced Specificity or Activity (e.g., SPI009)

Based on the SAR for this class, several strategies could be employed to design analogues of 1-Amino-3-phenoxypropan-2-ol with potentially enhanced activity:

N-Alkylation: Introducing a bulky alkyl substituent, such as an isopropyl or tert-butyl group, onto the primary amine would convert it to a secondary amine. This modification is a well-established requirement for potent β-adrenergic antagonism. pharmacy180.compharmaguideline.com Further extension of the N-substituent with moieties like a 3,4-dimethoxyphenylethyl group has been shown to dramatically increase cardioselectivity. oup.comnih.gov

Aromatic Substitution: Adding substituents to the phenoxy ring offers a powerful means to modulate activity. The addition of a suitable group at the para-position is a key feature of many cardioselective β-blockers. pharmaguideline.com For instance, incorporating a para-acylamido group, as seen in practolol, can confer β1-selectivity. nih.gov The choice of substituent can be used to fine-tune electronic properties and the potential for hydrogen bonding with the receptor, thereby enhancing affinity and selectivity.

Isosteric Replacement: The ether linkage (-O-) between the aromatic ring and the propanolamine (B44665) side chain is a common feature but not immutable. While isosteric replacement of this oxygen with groups like sulfur (S), methylene (B1212753) (CH₂), or an amine (NCH₃) has been explored, it has often proven to be detrimental to β-blocking activity. pharmaguideline.com

While the principles for designing analogues with enhanced activity are well-documented, specific information regarding an analogue named SPI009 as a derivative of 1-Amino-3-phenoxypropan-2-ol or as a member of the β-amino alcohol class could not be identified in publicly available scientific literature. Searches for this designation yielded information on unrelated compounds, such as SPI-1005, an investigational drug containing the selenorganic compound ebselen, which is structurally distinct from β-amino alcohols. biospace.comsoundpharma.com

Applications in Advanced Chemical Synthesis

Intermediate in Complex Organic Synthesis

A significant application of 1-amino-3-phenoxypropan-2-ol (B1271856) and its derivatives is as a key intermediate in the synthesis of pharmacologically active molecules, particularly beta-adrenergic blocking agents. nih.govacs.org These compounds are structurally characterized by an aryloxypropanolamine backbone, for which 1-amino-3-phenoxypropan-2-ol provides an essential structural motif.

The synthesis of these complex molecules often involves the reaction of the amino group of the 1-amino-3-phenoxypropan-2-ol core with various side chains. This modular approach allows for the creation of a library of compounds with diverse substituents, which can then be screened for their biological activity. For instance, a series of 1-phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols have been synthesized and shown to be potent beta-blockers. nih.gov The structure-activity relationship studies in this series have provided insights into how modifications to the amino side chain can confer cardioselectivity. nih.gov

The following table provides examples of beta-blockers that can be synthesized from propanolamine (B44665) precursors, illustrating the importance of this class of intermediates.

| Beta-Blocker | Key Structural Feature Derived from Propanolamine Intermediate |

| Propranolol (B1214883) | Isopropylamino group attached to the propan-2-ol backbone |

| Practolol | Acetamido-substituted phenoxy group and an isopropylamino side chain |

| Betaxolol | Cyclopropylmethoxyethyl)phenoxy group and an isopropylamino side chain ntnu.no |

| Bisoprolol (B1195378) | (Isopropoxyethoxy)methyl)phenoxy group and an isopropylamino side chain mdpi.com |

Precursor for Novel Molecular Architectures

The reactivity of the amino and hydroxyl groups in 1-amino-3-phenoxypropan-2-ol allows for its use as a precursor in the synthesis of novel heterocyclic molecular architectures. One such application is in the formation of substituted 1,3-oxazolidines. researchgate.net

The reaction of 1,3-amino alcohols with aldehydes or ketones leads to the formation of the 1,3-oxazolidine ring system. researchgate.net This condensation reaction is a valuable method for creating these five-membered heterocycles, which are of interest due to their presence in various biologically active compounds and their utility as chiral auxiliaries in asymmetric synthesis. The reaction of a close analog, 1-amino-3-propoxy-2-propanol, with various aldehydes has been shown to produce the corresponding substituted 1,3-oxazolidines. researchgate.net This transformation highlights the potential of 1-amino-3-phenoxypropan-2-ol to serve as a scaffold for generating diverse oxazolidine (B1195125) derivatives.

The general scheme for the synthesis of 1,3-oxazolidines from 1-amino-3-alkoxy-2-propanols is depicted below:

| Reactant 1 | Reactant 2 | Product | Significance |

| 1-Amino-3-alkoxy-2-propanol | Aldehyde (R-CHO) | Substituted 1,3-oxazolidine | Formation of a novel heterocyclic architecture; potential for biological activity and use in asymmetric synthesis. researchgate.netnih.gov |

Role in the Synthesis of N-Oxides and Nitrones

While the direct N-oxidation of 1-amino-3-phenoxypropan-2-ol is not widely documented, its derivatives are instrumental in the synthesis of a specific class of N-oxides known as nitrones. Nitrones are compounds containing the R1R2C=N+(O-)R3 functional group and are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered nitrogen-containing heterocycles. researchgate.netsemanticscholar.org

Research has demonstrated the preparation of 1-arylideneamino- and 1-alkylideneamino-3-phenoxypropan-2-ol N-oxides. researchgate.net The synthesis involves a multi-step process starting from a derivative of 1-amino-3-phenoxypropan-2-ol. A key intermediate, 1-hydroxyamino-3-phenoxypropan-2-ol, is first prepared and then condensed with various aldehydes or ketones to yield the target nitrones. researchgate.net

This synthetic route showcases the utility of the 1-amino-3-phenoxypropan-2-ol scaffold in accessing more complex and reactive molecules like nitrones, which can then be used in further synthetic transformations.

| Starting Material Derivative | Key Transformation | Product Class | Synthetic Utility of Product |

| 1-Hydroxyamino-3-phenoxypropan-2-ol | Condensation with aldehydes or ketones | Nitrones (1-Alkylideneamino-3-phenoxypropan-2-ol N-oxides) | 1,3-Dipolar cycloaddition reactions for the synthesis of isoxazolidines. researchgate.netmdpi.com |

Utilization in Developing Novel Chemical Methodologies

The structural features of 1-amino-3-phenoxypropan-2-ol, particularly its chirality when used as a single enantiomer, make it and related 1,3-amino alcohols valuable in the development of novel chemical methodologies, especially in the field of asymmetric synthesis. researchgate.netnih.govnih.gov Chiral 1,3-amino alcohols can serve as chiral ligands for metal catalysts or as chiral auxiliaries, enabling the stereoselective synthesis of target molecules.

The development of new methods for the asymmetric synthesis of syn- and anti-1,3-amino alcohols is an active area of research, as these motifs are present in numerous natural products and pharmaceuticals. nih.govnih.gov Methodologies involving the highly diastereoselective addition of metalloenamines derived from N-sulfinyl imines to aldehydes have been developed to access these structures with high stereocontrol. nih.gov While not directly employing 1-amino-3-phenoxypropan-2-ol as a catalyst, this research highlights the importance of the 1,3-amino alcohol structural class in advancing asymmetric synthesis. The availability of compounds like 1-amino-3-phenoxypropan-2-ol as chiral building blocks is crucial for testing and refining these new synthetic methods.

| Methodology | Role of Chiral 1,3-Amino Alcohol Scaffolds | Significance in Chemical Synthesis |

| Asymmetric Aldol Additions | As chiral ligands or products of stereoselective reactions. | Enables the creation of specific stereoisomers of complex molecules, which is critical for their biological function. researchgate.net |

| Diastereoselective reductions | As chiral directing groups or templates. | Provides access to enantiomerically pure compounds that are valuable as intermediates for pharmaceuticals. nih.gov |

| Multicomponent Reactions | As one of the chiral components to induce stereoselectivity. nih.gov | Increases synthetic efficiency by forming multiple bonds and stereocenters in a single step. mdpi.commdpi.com |

In Vitro Biochemical and Molecular Studies

Investigations into Molecular Targets and Pathways

The molecular investigations into 1-Amino-3-phenoxypropan-2-ol (B1271856) hydrochloride and its related compounds have begun to shed light on their interactions with cellular structures and key biochemical pathways. These studies are pivotal in understanding their therapeutic potential.

Interaction with Cellular Membranes and Membrane Disruption Mechanisms

Research into derivatives of 1-Amino-3-phenoxypropan-2-ol, such as SPI009, strongly suggests that a primary mechanism of action involves the disruption of bacterial cellular membranes. Preliminary data indicates that SPI009's antibacterial and anti-persister effects are primarily due to causing extensive membrane damage nih.govdrugbank.com. This disruption is a key element in its ability to kill bacteria, including the highly tolerant persister cells. The exact biophysical interactions leading to this membrane damage are still under investigation, but it is hypothesized that the amphipathic nature of these molecules allows them to insert into and destabilize the lipid bilayer, leading to loss of cellular integrity and subsequent cell death.

Inhibition of Specific Enzymes or Receptors

While direct enzymatic inhibition studies on 1-Amino-3-phenoxypropan-2-ol hydrochloride are not extensively documented in the available literature, research on the broader class of phenoxypropanolamine derivatives has shown engagement with specific enzymatic targets. A study on new thiophene-containing phenoxypropanolamines demonstrated their ability to inhibit the proteolytic activities of the mammalian 20S proteasome. Specifically, certain derivatives showed noticeable inhibition of both the chymotrypsin-like (ChT-L) and post-acidic (PA) activities of the proteasome. For some of these compounds, the ChT-L activity alone was significantly inhibited. In silico docking studies on the β5 and β1 subunits, which bear the ChT-L and PA catalytic sites respectively, have identified common features in the binding poses of the active compounds, suggesting a potential for structure-guided design of more selective inhibitors.

It is important to note that the core structure of 1-Amino-3-phenoxypropan-2-ol is shared with beta-blockers like propranolol (B1214883). Propranolol has been shown to inhibit various enzymes, including human erythrocyte acetylcholinesterase, plasma cholinesterases, and cytochrome P450 enzymes such as CYP2D6. This suggests that this compound could potentially interact with a range of enzymes, though specific studies are required to confirm this.

Modulation of Kinases and Phosphatases Activity

There is currently a lack of direct scientific evidence from in vitro studies detailing the specific modulatory effects of this compound on the activity of kinases and phosphatases. This area remains a significant gap in the understanding of the compound's full biochemical profile. Future research is needed to explore whether this compound or its derivatives can influence these critical signaling enzymes, which could unveil additional mechanisms of action and therapeutic applications.

In Vitro Antibacterial Activity and Mechanisms of Action

The in vitro antibacterial properties of 1-Amino-3-phenoxypropan-2-ol derivatives have been a key focus of recent research, revealing promising activity against challenging bacterial forms.

Activity against Bacterial Persister Cells (e.g., Pseudomonas aeruginosa)

A significant finding is the potent activity of the derivative SPI009 against persister cells of Pseudomonas aeruginosa, a notorious Gram-negative pathogen. Persister cells are a subpopulation of bacteria that are transiently tolerant to antibiotics and are a major cause of chronic and recurrent infections. In a screening for novel anti-persister compounds, SPI009 was identified for its ability to significantly decrease the persister fraction when used in combination with the fluoroquinolone antibiotic ofloxacin nih.gov.

Notably, SPI009 demonstrated a direct and efficient killing of persister cells, even in the absence of a co-administered antibiotic nih.gov. This suggests a mechanism of action that is effective against the dormant, non-dividing state of persister cells. The compound was shown to reduce the persister fraction by approximately 7,200-fold when combined with ofloxacin, highlighting its profound effect nih.gov. This activity is retained against various clinical isolates of P. aeruginosa.

Table 1: Anti-persister Activity of SPI009 against Pseudomonas aeruginosa

| Compound | Concentration | Co-treatment | Fold Decrease in Persister Fraction (vs. antibiotic alone) |

|---|---|---|---|

| SPI009 | 200 µM (68 µg/ml) | Ofloxacin (10 µg/ml) | ~7,200 |

Restoration of Antibiotic Sensitivity in Resistant Strains

Beyond its action on persister cells, SPI009 has demonstrated the remarkable ability to restore antibiotic sensitivity in resistant bacterial strains drugbank.com. This is a critical finding in the face of the growing threat of antimicrobial resistance. Studies have shown that SPI009 can re-enable the killing of antibiotic-resistant strains and effectively lower the required concentrations of conventional antibiotics nih.gov. This sensitizing effect is observed across different classes of antibiotics and against a broad spectrum of clinically relevant pathogens, including the ESKAPE pathogens (Enterobacter spp., Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterococcus spp.) nih.gov. The mechanism behind this restoration of sensitivity is likely linked to its membrane-disrupting activity, which may increase the permeability of the bacterial cell to other antibiotics, thus allowing them to reach their intracellular targets more effectively.

Table 2: Broad-Spectrum Activity of SPI009

| Pathogen | Effect of SPI009 Combination Therapy |

|---|---|

| Pseudomonas aeruginosa | Effective biofilm inhibition and eradication |

| Staphylococcus aureus | Effective biofilm inhibition and eradication |

| ESKAPE Pathogens | Re-enabled killing of antibiotic-resistant strains |

Anti-Biofilm Activity in In Vitro Models

While direct studies on the anti-biofilm properties of this compound are not extensively documented in publicly available research, investigations into structurally similar compounds suggest potential activity. Research into a series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives has demonstrated notable anti-biofilm capabilities. researchgate.net Biofilms are complex communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, rendering them notoriously resistant to conventional antimicrobial agents. The ability of the aforementioned derivatives to disrupt or inhibit biofilm formation highlights the potential of the aminopropanol scaffold in developing novel anti-biofilm agents. researchgate.net

The mechanism of action for these related compounds may involve the disruption of the biofilm matrix, interference with bacterial adhesion processes, or modulation of quorum sensing pathways, which are crucial for biofilm development. nih.gov Further in vitro studies are warranted to specifically evaluate the anti-biofilm efficacy of this compound against a range of clinically relevant microbial pathogens.

Interactive Data Table: Anti-Biofilm Activity of Structurally Related Compounds

| Compound Class | Test Organism(s) | Observed Effect | Reference |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | Not Specified | Anti-biofilm activity | researchgate.net |

Potential In Vitro Antitumor Properties

Effects on Cellular Processes in In Vitro Models

Direct in vitro antitumor studies on this compound are limited in the current scientific literature. However, the broader class of phenoxypropanolamine derivatives has been the subject of anticancer research. A recent study in 2023 synthesized and evaluated two series of novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives for their anti-proliferative activities. nih.gov

The majority of the 23 synthesized compounds exhibited potent anti-proliferative activity against various human cancer cell lines. nih.gov Specifically, compounds with halogen substituents at the 2- or 4-position of the phenoxy ring demonstrated the most significant activity. nih.gov Further investigation into the cellular mechanisms revealed that these compounds induced G2/M phase cell cycle arrest and apoptosis in A549 lung cancer cells. nih.gov These findings suggest that the phenoxypropan-2-ol scaffold could be a promising pharmacophore for the development of new anticancer agents. The induction of apoptosis, or programmed cell death, is a key mechanism for many effective cancer therapies.

Interactive Data Table: In Vitro Antitumor Activity of Phenoxypropan-2-ol Derivatives

| Compound Derivative | Cancer Cell Line | Cellular Effect | Reference |

| 1-((phenylethynyl)selanyl)-3-phenoxypropan-2-ol with 2- or 4-position halogen substituent | A549 (Human Lung Carcinoma) | G2/M phase arrest, Apoptosis induction | nih.gov |

Enzymatic Reactions and Metabolic Pathway Investigations

Role as a Substrate for Specific Aminotransferases

There is currently no direct evidence from in vitro studies confirming that this compound acts as a substrate for specific aminotransferases. Aminotransferases, also known as transaminases, are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. nih.gov These enzymes play a crucial role in amino acid metabolism. pnas.org